molecular formula C24H20OSi2 B14671618 Tetraphenyldisiloxane

Tetraphenyldisiloxane

Cat. No.: B14671618
M. Wt: 380.6 g/mol
InChI Key: RDHGXIIFWQANAF-UHFFFAOYSA-N
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Description

Tetraphenyldisiloxane is an organosilicon compound with the chemical formula ( \text{(C}_6\text{H}_5\text{)}_2\text{SiOSi(C}_6\text{H}_5\text{)}_2 ). It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenyldisiloxane can be synthesized through the hydrolysis of methyldiphenylethoxysilane in the presence of a base such as lithium hydroxide. The reaction involves heating the mixture to around 100°C for several hours, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the controlled hydrolysis of organosilicon precursors under specific conditions to ensure high yield and purity. The process may include additional steps such as purification and distillation to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: Tetraphenyldisiloxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane compounds.

    Substitution: this compound can participate in substitution reactions where phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Substitution: Various halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetraphenyldisiloxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tetraphenyldisiloxane exerts its effects involves interactions with various molecular targets. Its silicon-oxygen bonds provide unique reactivity, allowing it to participate in a range of chemical processes. The pathways involved include the formation of hydrogen bonds and coordination with metal ions, which can influence its behavior in different environments .

Comparison with Similar Compounds

    Hexaphenyldisiloxane: Similar in structure but with six phenyl groups.

    Tetraphenyldisiloxane-1,3-diol: Contains hydroxyl groups, making it more reactive in certain conditions.

    Diphenyldisiloxane: Contains fewer phenyl groups, resulting in different chemical properties.

Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and silicon-oxygen bonds, which confer distinct stability and reactivity. Its ability to undergo various chemical transformations while maintaining stability makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C24H20OSi2

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26-25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

RDHGXIIFWQANAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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